Diltiazem hydrochloride

Übersicht

Beschreibung

Diltiazem hydrochloride (DLZ) is a non-dihydropyridine (non-DHP) calcium channel blocker (CCB) belonging to the benzothiazepine class. It inhibits L-type calcium channels, primarily affecting cardiac and vascular smooth muscle cells. Clinically, it is used for hypertension, angina pectoris, and rate control in atrial fibrillation (AF) . Its mechanism involves reducing myocardial oxygen demand by decreasing heart rate and vasodilating coronary arteries, while also slowing atrioventricular (AV) nodal conduction .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Diltiazemhydrochlorid umfasst mehrere wichtige Schritte:

Bildung des Benzothiazepinrings: Der erste Schritt beinhaltet die Reaktion von 2-Aminothiophenol mit einem geeigneten Aldehyd, um den Benzothiazepinring zu bilden.

Veresterung: Der Benzothiazepin-Zwischenstoff wird dann mit Essigsäureanhydrid verestert, um die Acetoxygruppe einzuführen.

Dimethylaminoethyl-Substitution:

Industrielle Produktionsmethoden: Die industrielle Produktion von Diltiazemhydrochlorid erfolgt in der Regel durch eine großtechnische Synthese unter Verwendung der oben genannten Schritte, gefolgt von Reinigungsprozessen wie Kristallisation und Umkristallisation, um die reine Verbindung zu erhalten. Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig verwendet, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Arten von Reaktionen:

Oxidation: Diltiazemhydrochlorid kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Dimethylaminoethylgruppen.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe des Benzothiazepinrings auftreten.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Ester- und Aminfunktionsgruppen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Natriummethoxid und Dimethylamin werden üblicherweise eingesetzt

Hauptprodukte, die gebildet werden:

Oxidation: Produkte umfassen oxidierte Derivate der Methoxy- und Dimethylaminoethylgruppen.

Reduktion: Reduzierte Formen des Benzothiazepinrings.

Substitution: Substituierte Derivate an den Ester- und Aminfunktionsgruppen

4. Wissenschaftliche Forschungsanwendungen

Diltiazemhydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Studien zu Kalziumkanalblockern und deren Wechselwirkungen mit verschiedenen Reagenzien verwendet.

Biologie: Wird in der Forschung zur zellulären Kalziumsignalisierung und deren Auswirkungen auf Muskelkontraktion und -entspannung eingesetzt.

Medizin: Wird ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung von Herzerkrankungen, einschließlich Bluthochdruck, Angina pectoris und Arrhythmien, untersucht.

Industrie: Wird bei der Formulierung von pharmazeutischen Produkten verwendet, einschließlich Retardtabletten und topischer Gele zur Behandlung von Analfissuren .

5. Wirkmechanismus

Diltiazemhydrochlorid entfaltet seine Wirkung durch Hemmung des Einstroms von Kalziumionen in Herz- und glatte Gefäßmuskelzellen während der Depolarisation. Diese Hemmung erfolgt durch die Blockade von L-Typ-Kalziumkanälen, was zu einer Entspannung der glatten Muskulatur, einer Erweiterung der Blutgefäße und einer Abnahme des peripheren Gefäßwiderstands führt. Die Verbindung reduziert auch die Herzfrequenz und die Myokardkontraktilität, was zu ihren antianginösen und antiarrhythmischen Wirkungen beiträgt .

Ähnliche Verbindungen:

Verapamil: Ein weiterer Kalziumkanalblocker mit einem ähnlichen Wirkmechanismus, der jedoch hauptsächlich den Herzmuskel beeinflusst.

Nifedipin: Ein Dihydropyridin-Kalziumkanalblocker, der bevorzugt auf die glatte Gefäßmuskulatur wirkt.

Amlodipin: Ein lang wirkender Dihydropyridin-Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird .

Vergleich:

Spezifität: Diltiazemhydrochlorid zeigt eine mittlere Spezifität, die sowohl die Herz- als auch die glatte Gefäßmuskulatur anspricht, während Verapamil hauptsächlich das Herz betrifft und Nifedipin und Amlodipin hauptsächlich die glatte Gefäßmuskulatur ansprechen.

Wirkungsdauer: Diltiazemhydrochlorid hat eine moderate Wirkungsdauer im Vergleich zu dem länger wirkenden Amlodipin.

Therapeutische Anwendungen: Obwohl all diese Verbindungen zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt werden, ist Diltiazemhydrochlorid auch bei der Behandlung bestimmter Arrhythmien wirksam .

Diltiazemhydrochlorid zeichnet sich durch seine ausgewogenen Wirkungen sowohl auf die Herz- als auch auf die glatte Gefäßmuskulatur aus, was es zu einer vielseitigen und effektiven Behandlungsoption für verschiedene Herz-Kreislauf-Erkrankungen macht.

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Diltiazem is primarily indicated for:

- Hypertension : It effectively lowers blood pressure by relaxing blood vessels.

- Chronic Stable Angina : Diltiazem reduces the frequency and severity of angina attacks.

- Atrial Arrhythmias : It is used to manage conditions such as atrial fibrillation and paroxysmal supraventricular tachycardia (PSVT).

- Prinzmetal's Angina : Diltiazem is effective in treating this variant angina caused by coronary artery spasms.

Off-Label Uses

In addition to its approved uses, diltiazem has several off-label applications, including:

- Anal Fissures : Diltiazem ointment is utilized to relax the anal sphincter and promote healing.

- Migraine Prophylaxis : Some studies suggest its efficacy in preventing migraine attacks .

Case Study 1: Management of Coronary Artery Spasm (CAS)

A recent case report detailed a patient with CAS who experienced chest pain relief after intravenous administration of diltiazem. The patient showed significant improvement within minutes, with normal ECG readings following treatment. The case underscores diltiazem's role in acute management scenarios .

Case Study 2: Diltiazem-Induced Hyperpigmentation

A study reported instances of severe photodistributed hyperpigmentation associated with diltiazem use in elderly patients. Histopathological evaluations revealed changes consistent with drug-induced effects, emphasizing the need for awareness regarding potential side effects .

Comparative Efficacy

The following table summarizes the efficacy of diltiazem compared to placebo based on a multicenter study evaluating angina frequency and exercise tolerance:

| Parameter | Diltiazem Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Weekly Frequency of Angina | Reduced | No significant change | p < 0.01 |

| Nitroglycerin Consumption | Decreased | No significant change | p < 0.01 |

| Total Exercise Duration | Increased | No significant change | p < 0.05 |

This data illustrates that diltiazem not only reduces angina frequency but also enhances exercise tolerance significantly compared to placebo .

Safety Profile

Diltiazem is generally well-tolerated; however, it may cause side effects such as headache, dizziness, and gastrointestinal disturbances. Serious adverse effects can include bradycardia and hypotension. Regular monitoring is advised for patients undergoing treatment .

Wirkmechanismus

Diltiazem hydrochloride exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition occurs through the blockade of L-type calcium channels, leading to relaxation of the smooth muscle, dilation of blood vessels, and a decrease in peripheral vascular resistance. The compound also reduces the heart rate and myocardial contractility, contributing to its anti-anginal and anti-arrhythmic effects .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetics :

- Bioavailability : 40–60% (oral), with extended-release formulations (e.g., Cardizem CD, Tiazac XT) improving compliance .

- Metabolism : Hepatic via CYP3A4, producing active metabolites like desacetyl diltiazem .

- Half-life : 3–4.5 hours (immediate-release), extended to 6–9 hours in sustained-release forms .

Diltiazem’s safety profile is notable for minimal effects on glucose tolerance in diabetic patients and efficacy in AF-mediated cardiomyopathy without worsening cardiac function in patients with ejection fraction >40% .

Chemical Class and Mechanism of Action

| Parameter | Diltiazem Hydrochloride | Verapamil | Amlodipine (DHP CCB) |

|---|---|---|---|

| Class | Benzothiazepine CCB | Phenylalkylamine CCB | Dihydropyridine CCB |

| Primary Target | Cardiac & vascular smooth muscle | Cardiac & vascular smooth muscle | Vascular smooth muscle |

| AV Node Inhibition | Moderate | Strong | None |

| Vasodilation | Moderate | Moderate | High |

Key Differences :

- Non-DHP vs. DHP: Diltiazem and verapamil (non-DHPs) exhibit significant cardiac effects (negative chronotropy/inotropy), whereas DHPs (e.g., amlodipine, nifedipine) are more vascular-selective .

- AV Node Activity: Diltiazem is preferred over verapamil for AF rate control due to a lower risk of severe bradycardia .

Pharmacokinetics and Formulations

Notable Formulation Advances:

- Diltiazem : Sustained-release alginate beads for controlled delivery , buccal films for bypassing first-pass metabolism , and transdermal patches with 5× higher bioavailability than oral routes .

- Verapamil/Amlodipine: Limited transdermal development; primarily oral/IV.

Drug Interactions and Contraindications

Alcohol Interaction : Diltiazem ER capsules show increased release rates with alcohol, risking overdose .

Biologische Aktivität

Diltiazem hydrochloride is a calcium channel blocker primarily used for managing hypertension and angina. Recent studies have expanded its biological activity beyond cardiovascular applications, revealing significant antimicrobial and antiviral properties. This article explores the diverse biological activities of this compound, supported by research findings, data tables, and case studies.

Diltiazem works by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced heart rate. This mechanism not only lowers blood pressure but also enhances blood flow to the heart muscle, making it effective in treating angina pectoris. The drug's pharmacokinetics include a bioavailability of approximately 40% due to extensive first-pass metabolism, with peak plasma concentrations occurring between 11 and 18 hours post-administration .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria and certain yeasts. A study demonstrated that diltiazem effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Candida albicans, while also reducing biofilm formation significantly.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

| Staphylococcus aureus | 12 ± 2 | 50 |

| Candida albicans | Not specified | Not specified |

The study reported a 95.1% reduction in biofilm formation for S. epidermidis and 90.7% for S. aureus at specific concentrations of diltiazem . These findings suggest that diltiazem may serve as a potential alternative treatment for infections caused by antibiotic-resistant strains.

Antiviral Activity

This compound has also shown promising antiviral activity against the Coxsackie B4 virus (CoxB4). The drug exhibited an IC50 value of 35.8 μg/mL , indicating its effectiveness in inhibiting viral replication compared to standard antiviral agents like Acyclovir . This dual action against both bacterial and viral pathogens positions diltiazem as a candidate for drug repurposing in infectious disease management.

Long-term Administration Studies

Long-term studies on diltiazem's efficacy in hypertensive patients indicate that it is safe for extended use without significant adverse effects on renal or hepatic functions. A study involving eight patients over five years showed sustained blood pressure control without the development of tolerance or new symptoms . This reinforces the compound's reliability as a chronic treatment option.

Case Studies

A notable case report highlighted the use of intravenous diltiazem for managing coronary artery spasm (CAS)-induced angina. The patient experienced immediate relief from severe chest pain following administration, demonstrating diltiazem's rapid action in acute settings . This case underscores the compound's versatility beyond traditional antihypertensive applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for designing a dissolution test for diltiazem hydrochloride immediate-release capsules?

- Methodological Answer : Use 900 mL of phosphate buffer (pH 6.8) at 37 ± 0.5°C with a paddle apparatus at 50 rpm. Sampling at 30 minutes is sufficient for routine quality control. Validate the method using HPLC (detection limit: 2.28 mg/L) or spectrophotometry (detection limit: 0.15 mg/L), ensuring recovery rates between 95–105% .

Q. How do HPLC and UV-spectrophotometry compare for quantifying this compound in dissolution studies?

- Data-Driven Analysis : HPLC offers higher reliability with a lower detection limit (2.28 mg/L vs. 0.15 mg/L for spectrophotometry) and resolves formulation-specific release profiles. Statistical analysis (e.g., ANOVA) is required to confirm significant differences between methods .

Q. What validation criteria are essential for analytical methods assessing this compound purity?

- Validation Framework : Follow ICH Q2(R1) guidelines:

- Accuracy : Mean recovery of 80–120% with %RSD <10% in triplicate tests .

- Linearity : Verify over a range from the quantification limit (e.g., 0.49 mg/L for spectrophotometry) to 150% of the impurity tolerance limit (0.3% w/w) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between this compound formulations?

- Case Study : Extended-release capsules exhibit nonlinear absorption (2.7× AUC increase from 120 mg to 240 mg doses vs. 1.6× from 240 mg to 360 mg). Use compartmental modeling to account for hepatic impairment (69% bioavailability increase in cirrhosis) and alcohol-induced dissolution rate changes .

Q. What experimental strategies improve impurity profiling in stability-indicating HPLC methods?

- Technical Recommendations :

- Column Selection : Use Zorbax RX C8 columns (150 mm × 4.6 mm, 5 µm) instead of C18 to enhance resolution of diltiazem and its impurities (e.g., Impurities A, B, C, E, F) .

- Robustness Testing : Vary flow rate (±0.2 mL/min), column temperature (±2°C), and mobile phase organic composition (±5%) to confirm method stability .

Q. How does ion-exchange resin design influence pulsatile-release formulations of this compound?

- Formulation Insights : pH-sensitive poly(styrene sulfonate)-chitosan resins enable targeted drug release. In beagle dog studies, these formulations showed predictable lag times (e.g., 2–4 hours) before rapid drug release, mimicking circadian rhythms .

Q. What are the limitations of current dissolution tests in detecting formulation-dependent variability?

- Critical Analysis : While standard dissolution conditions (pH 6.8 buffer) differentiate commercial products, they may fail to capture alcohol-induced dose dumping (e.g., 40% ethanol increases release rate by 50%). Incorporate biorelevant media (e.g., FaSSIF/FeSSIF) for in vivo predictive modeling .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting recovery rates in impurity quantification studies?

- Resolution Strategy :

- Cross-validate methods using LC-MS to confirm impurity identity (e.g., Impurity-F at m/z 414.1).

- Re-evaluate sample preparation (e.g., sonication time, solvent purity) if %RSD exceeds 10% in triplicate tests .

Q. Why do pharmacokinetic models underestimate diltiazem bioavailability in hepatic impairment?

- Mechanistic Insight : Existing models often neglect CYP3A4/5 isoform variability and drug-protein binding changes in cirrhosis. Incorporate population pharmacokinetics (PopPK) with covariates like Child-Pugh scores to refine predictions .

Q. Methodological Resources

Eigenschaften

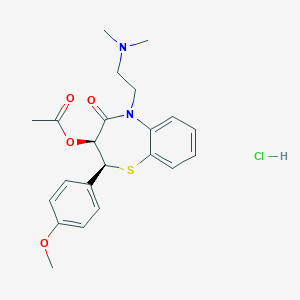

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-BHDTVMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38411-61-9 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040147 | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-22-5, 38411-61-9 | |

| Record name | Diltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.